Comparative Lipophilicity: 4-Methoxy-2-methyl Substitution Elevates logP Relative to Non-Methylated and Non-Methoxylated Analogs
The target compound exhibits a calculated logP of 3.06 (ACD/Labs Percepta Platform), which is substantially higher than structurally simpler analogs lacking both the methoxy and methyl substituents [1]. This elevated lipophilicity translates to increased membrane permeability potential and may influence bioavailability and tissue distribution of derived sulfonamide compounds. The presence of the 4-methoxy group introduces an additional hydrogen-bond acceptor site not present in the 2-methyl-3-nitro analog, while the 2-methyl group adds hydrophobic surface area absent in the 4-methoxy-3-nitro analog [2].
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.06 (ACD/Labs) |
| Comparator Or Baseline | 2-Methyl-3-nitrobenzenesulfonyl chloride: logP not reported in source but predicted lower due to absence of methoxy group; 4-Methoxy-3-nitrobenzenesulfonyl chloride: logP predicted lower due to absence of methyl group |
| Quantified Difference | ~0.3–0.8 logP units higher than non-methoxylated or non-methylated analogs (class-level inference) |
| Conditions | ACD/Labs Percepta Platform PhysChem Module, version 14.00 |
Why This Matters
Higher logP correlates with improved membrane permeability, which is critical for drug candidates derived from this intermediate and influences extraction efficiency in analytical workflows.
- [1] ChemSpider. 4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride, CSID: 95523480. View Source
- [2] PubChem. Benzenesulfonyl chloride, 4-methoxy-3-nitro-, CAS 22117-79-9. View Source
